molecular formula C11H6O2 B8390590 4-(Buta-1,3-diynyl)-benzoic acid

4-(Buta-1,3-diynyl)-benzoic acid

Cat. No.: B8390590
M. Wt: 170.16 g/mol
InChI Key: MTNAUAGBGYYSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Buta-1,3-diynyl)-benzoic acid is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6O2

Molecular Weight

170.16 g/mol

IUPAC Name

4-buta-1,3-diynylbenzoic acid

InChI

InChI=1S/C11H6O2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h1,5-8H,(H,12,13)

InChI Key

MTNAUAGBGYYSHI-UHFFFAOYSA-N

Canonical SMILES

C#CC#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium hydroxide (3.700 g, 65.9 mmol) was dissolved in H2O (10 mL) and added to a solution of 4-(4-trimethylsilanyl-buta-1,3-diynyl)-benzoic acid methyl ester 3 (3.420 g, 13.5 mmol) in THF (26 mL) in the absence of light. After stirring 16 h, the reaction was quenched with 1.0 M HCl (120 mL) and the resulting precipitate was filtered, washed with 1:1 hexanes/benzene (150 mL) and dried in vacuo to afford 2.100 g (91% yield, 98% pure) of 4-(buta-1,3-diynyl)-benzoic acid 4 as a brown solid, mp>230° C. Although diyne 4 was found to be unstable at room temperature it could be stored for several weeks at 0° C. with only small amounts of decomposition observed by TLC. Rf=0.2 (4:1 Hexanes/EtOAc); HPLC (300 nm, 28 min run) 16.0 min; LRMS (ES+) m/z 171.0 (C11H6O2+H requires 171.04).
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
4-(4-trimethylsilanyl-buta-1,3-diynyl)-benzoic acid methyl ester
Quantity
3.42 g
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two

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